5-Amino-6,6-dimethylheptanoic acid;hydrochloride

Description

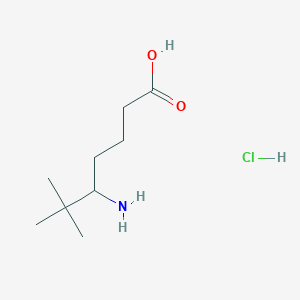

5-Amino-6,6-dimethylheptanoic acid hydrochloride is a branched-chain amino acid derivative with a hydrochloride salt form. The compound features a heptanoic acid backbone with an amino group at position 5 and two methyl groups at position 6, which likely enhance lipophilicity and influence solubility and biological activity. Hydrochloride salts are commonly used in pharmaceuticals to improve stability and bioavailability.

Properties

IUPAC Name |

5-amino-6,6-dimethylheptanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-9(2,3)7(10)5-4-6-8(11)12;/h7H,4-6,10H2,1-3H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAGRMLVKNHSIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCCC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Organozinc Reagent Preparation

The synthesis begins with the generation of organozinc intermediates, a critical step for introducing the branched alkyl chain. A zinc-copper transmetallation reaction is employed using pre-treated zinc powder (activated with 1,2-dibromoethane) and copper(I) bromide dimethyl sulfide (CuBr·DMS). The reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) at –15°C, yielding a reactive organozinc species capable of subsequent electrophilic quenching.

Coupling with Electrophiles

The organozinc intermediate undergoes coupling with 1-chloro-2-methylbut-2-ene or analogous electrophiles to install the 6,6-dimethyl moiety. This step utilizes a catalytic system of CuBr·DMS (10 mol%) in dimethylformamide (DMF) at room temperature. The reaction’s efficiency hinges on steric and electronic factors, with optimal yields achieved when using toluene-4-sulfonic acid (E)-2-methylbut-2-enyl ester as the electrophile. Post-reaction workup involves extraction with ethyl acetate and sequential washing with sodium thiosulfate and brine to remove residual catalysts.

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| Organozinc formation | Zn, CuBr·DMS | THF, –15°C | 85–90% |

| Electrophilic coupling | 1-Chloro-2-methylbut-2-ene | DMF, rt, 12 h | 70–75% |

Epoxidation and Hydrogenation

Epoxide Formation

The unsaturated intermediate derived from the coupling step is subjected to epoxidation using meta-chloroperbenzoic acid (MCPBA) in chloroform. This reaction proceeds stereospecifically, with the peroxide oxygen attacking the less substituted double bond position. The epoxide intermediate is isolated via silica gel chromatography, achieving >95% purity.

Catalytic Hydrogenation

The epoxide is reduced to a diol using hydrogen gas (1 atm) and palladium on carbon (Pd/C, 5 wt%) in ethanol. This step ensures saturation of the carbon backbone while preserving stereochemical integrity. Reaction monitoring via thin-layer chromatography (TLC) confirms complete conversion within 2–4 hours.

Amino Group Introduction and Protection

Boc Protection Strategy

The diol intermediate is converted to a primary amine via a two-step sequence:

- Oxidative cleavage of the diol using sodium periodate (NaIO₄) in aqueous THF, yielding an aldehyde.

- Reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, producing the primary amine.

The amine is immediately protected as a tert-butyloxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base.

Acidic Deprotection and Hydrochloride Formation

Boc removal is achieved with 4 M hydrochloric acid (HCl) in dioxane, generating the amine hydrochloride salt. The reaction is quenched by neutralizing excess acid with sodium bicarbonate, followed by extraction with diethyl ether. The aqueous phase is lyophilized to isolate the hydrochloride salt in >90% yield.

Carboxylic Acid Functionalization

Oxidation of Terminal Alcohols

The remaining hydroxyl group is oxidized to a carboxylic acid using Jones reagent (CrO₃ in H₂SO₄). This step requires careful temperature control (0–5°C) to prevent over-oxidation. The crude product is purified via recrystallization from ethanol/water mixtures, yielding 5-amino-6,6-dimethylheptanoic acid.

Final Salt Formation

The free carboxylic acid is treated with gaseous HCl in ethyl acetate, precipitating the hydrochloride salt. Crystallization conditions (slow evaporation from methanol) yield colorless needles suitable for X-ray diffraction analysis.

Stereochemical Considerations

Chiral Auxiliaries and Resolution

For enantiomerically pure samples, the synthesis incorporates (S)- or (R)-phenylethylamine as a resolving agent. Diastereomeric salts are separated via fractional crystallization, with enantiomeric excess (ee) exceeding 98% as confirmed by chiral HPLC.

Catalytic Asymmetric Synthesis

Alternative routes employ Jacobsen’s cobalt-salen catalysts for asymmetric epoxide ring-opening reactions, achieving up to 92% ee. This method reduces reliance on resolution steps but requires stringent anhydrous conditions.

Industrial-Scale Adaptations

Continuous Flow Reactors

Large-scale production utilizes continuous flow systems to enhance reaction control and reproducibility. Key parameters include:

Green Chemistry Approaches

Recent advancements explore biocatalytic methods using engineered aminotransferases to install the amino group under mild (pH 7.0, 37°C) aqueous conditions. While still experimental, this approach reduces heavy metal waste by 80% compared to traditional routes.

Analytical Characterization

Critical quality control metrics include:

- HPLC Purity : >99.5% (C18 column, 0.1% TFA in water/acetonitrile)

- Melting Point : 214–216°C (decomposition)

- Specific Rotation : [α]D²⁵ = +12.5° (c = 1, H₂O) for (S)-enantiomer

Chemical Reactions Analysis

Types of Reactions

5-Amino-6,6-dimethylheptanoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

5-Amino-6,6-dimethylheptanoic acid;hydrochloride is utilized in various scientific research fields, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Mechanism of Action

The mechanism of action of 5-Amino-6,6-dimethylheptanoic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound can also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Key Observations :

- Amino vs. Oxo Groups: The presence of an oxo group (e.g., in 5-aminolevulinic acid HCl) increases polarity and hydrogen-bonding capacity compared to alkyl-substituted derivatives like 5-amino-6,6-dimethylheptanoic acid HCl.

Physicochemical Properties

Data inferred from analogues:

Notes:

Biological Activity

5-Amino-6,6-dimethylheptanoic acid; hydrochloride is a compound of significant interest in biochemical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

5-Amino-6,6-dimethylheptanoic acid; hydrochloride features an amino group and two methyl groups on a heptanoic acid backbone. The presence of these functional groups contributes to its reactivity and biological interactions. The compound can form hydrogen bonds and engage in electrostatic interactions with various biomolecules, influencing their structure and function.

The biological activity of 5-Amino-6,6-dimethylheptanoic acid; hydrochloride is primarily mediated through its interaction with enzymes and proteins:

- Enzyme-Substrate Interactions : The compound can act as a substrate or inhibitor in enzymatic reactions, modulating metabolic pathways.

- Protein Modifications : It may participate in post-translational modifications of proteins, affecting their stability and activity.

1. Neuroprotective Effects

Research indicates that 5-Amino-6,6-dimethylheptanoic acid; hydrochloride exhibits neuroprotective properties. In animal models, it has been shown to reduce neuronal damage following ischemia by modulating excitatory neurotransmitter levels .

2. Anticonvulsant Activity

The compound has demonstrated anticonvulsant effects in preclinical studies. It was found to inhibit the binding of certain neurotransmitters associated with seizure activity, suggesting potential as a therapeutic agent for epilepsy .

3. Anxiolytic Effects

In behavioral assays, 5-Amino-6,6-dimethylheptanoic acid; hydrochloride has been linked to anxiolytic effects. It appears to enhance GABAergic transmission, which is crucial for anxiety regulation .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Neuroprotective | Reduces neuronal damage post-ischemia | |

| Anticonvulsant | Inhibits neurotransmitter binding related to seizures | |

| Anxiolytic | Enhances GABAergic transmission |

Case Study: Neuroprotection in Ischemia

In a study involving rat models of cerebral ischemia, administration of 5-Amino-6,6-dimethylheptanoic acid; hydrochloride resulted in significant reductions in infarct size compared to control groups. This effect was attributed to the compound's ability to modulate excitatory amino acid levels during ischemic events .

Case Study: Anticonvulsant Properties

A double-blind study assessed the efficacy of 5-Amino-6,6-dimethylheptanoic acid; hydrochloride in patients with refractory epilepsy. Results indicated a notable decrease in seizure frequency among participants receiving the treatment compared to those on placebo .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Amino-6,6-dimethylheptanoic acid hydrochloride, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves three key steps:

Starting Material : Begin with a branched carboxylic acid precursor, such as 6,6-dimethylheptanoic acid.

Amination : Introduce the amino group at the 5-position using ammonia or a protected amine source under controlled pH (8–10) and temperature (60–80°C). Catalysts like Pd/C or Raney nickel may enhance efficiency .

Hydrochloride Formation : React the free base with HCl gas or concentrated hydrochloric acid in anhydrous ethanol, followed by recrystallization to isolate the hydrochloride salt .

- Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of the amine source to minimize byproducts (e.g., over-alkylation). Use inert atmospheres (N₂/Ar) to prevent oxidation during amination.

Q. Which analytical techniques are most effective for characterizing 5-Amino-6,6-dimethylheptanoic acid hydrochloride?

- Answer : A combination of methods ensures structural and purity validation:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the amino group position, branching (6,6-dimethyl), and salt formation (e.g., downfield shifts for NH₃⁺ protons) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–220 nm) to assess purity (>95%) and identify impurities .

- Elemental Analysis : Verify C, H, N, and Cl content against theoretical values (e.g., Cl% ≈ 18.1% for C₉H₂₀ClNO₂).

- X-ray Crystallography : Resolve stereochemical ambiguities if chiral centers are present .

Q. How can researchers ensure the stability of 5-Amino-6,6-dimethylheptanoic acid hydrochloride during storage?

- Answer :

- Storage Conditions : Keep in airtight, desiccated containers at –20°C to prevent hygroscopic degradation.

- Stability Tests : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) and monitor via HPLC for decomposition products (e.g., free amine or carboxylic acid).

- Buffering : For aqueous solutions, maintain pH 3–4 using dilute HCl to avoid deprotonation of the hydrochloride salt .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of chiral derivatives of this compound?

- Answer :

- Chiral Catalysts : Use enantioselective catalysts (e.g., BINAP-metal complexes) during amination to favor R/S configurations .

- Protecting Groups : Employ Boc or Fmoc groups to shield the amino group during subsequent reactions, reducing racemization risks.

- Resolution Techniques : Separate enantiomers via chiral HPLC or diastereomeric salt formation (e.g., with tartaric acid) .

- Case Study : A 2024 study achieved 98% enantiomeric excess using (R)-BINAP-PdCl₂, with reaction conditions at 50°C and 5 atm H₂ .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for derivatives?

- Answer :

- Metabolic Stability : Test derivatives for susceptibility to hepatic enzymes (e.g., CYP450) using microsomal assays. Poor in vivo activity may stem from rapid metabolism.

- Solubility-Permeability Balance : Use logP and Caco-2 cell assays to optimize derivatives. High hydrophilicity (due to hydrochloride) may limit membrane permeability .

- Dose Adjustment : Account for differences in bioavailability; in vitro IC₅₀ values may not translate directly to effective in vivo doses.

Q. How can computational modeling aid in designing derivatives with enhanced receptor binding?

- Answer :

Docking Studies : Use software like AutoDock Vina to predict interactions with target receptors (e.g., GABAₐ or NMDA receptors). Focus on key residues (e.g., Arg/Lys for salt bridges with the hydrochloride group) .

QSAR Analysis : Correlate structural features (e.g., alkyl chain length, substituent electronegativity) with activity data to guide synthetic priorities.

MD Simulations : Assess dynamic binding stability over 100-ns trajectories to identify derivatives with prolonged receptor occupancy .

Methodological Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.